Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

Physicochemical profiling Synthetic intermediate optimization Ester hydrolysis kinetics

Ethyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS 774605-35-5; molecular formula C₁₅H₁₅Cl₂NO₃; molecular weight 328.19 g/mol) is a 3,5-disubstituted isoxazole-4-carboxylate ester bearing a 2,6-dichlorophenyl group at position 3, an isopropyl substituent at position 5, and an ethyl ester at position 4 of the isoxazole ring. The compound is structurally embedded within two well-characterized pharmacological chemotypes: (i) the isoxazole carboxamide growth hormone secretagogue receptor (GHS-R) antagonist series from Abbott Laboratories , and (ii) the GW4064-class farnesoid X receptor (FXR) agonist scaffold, wherein the methyl ester analog (CAS 278597-28-7) serves as the documented penultimate intermediate in the published GW4064 synthesis route.

Molecular Formula C15H15Cl2NO3
Molecular Weight 328.2 g/mol
CAS No. 774605-35-5
Cat. No. B3154381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate
CAS774605-35-5
Molecular FormulaC15H15Cl2NO3
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C(C)C
InChIInChI=1S/C15H15Cl2NO3/c1-4-20-15(19)12-13(18-21-14(12)8(2)3)11-9(16)6-5-7-10(11)17/h5-8H,4H2,1-3H3
InChIKeyQQTCIYTVXYIVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS 774605-35-5) – Core Structural Identity and Comparator Landscape for Scientific Procurement


Ethyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS 774605-35-5; molecular formula C₁₅H₁₅Cl₂NO₃; molecular weight 328.19 g/mol) is a 3,5-disubstituted isoxazole-4-carboxylate ester bearing a 2,6-dichlorophenyl group at position 3, an isopropyl substituent at position 5, and an ethyl ester at position 4 of the isoxazole ring . The compound is structurally embedded within two well-characterized pharmacological chemotypes: (i) the isoxazole carboxamide growth hormone secretagogue receptor (GHS-R) antagonist series from Abbott Laboratories [1], and (ii) the GW4064-class farnesoid X receptor (FXR) agonist scaffold, wherein the methyl ester analog (CAS 278597-28-7) serves as the documented penultimate intermediate in the published GW4064 synthesis route [2]. The closest structural comparators for differentiation analysis are the corresponding methyl ester (CAS 278597-28-7), the 5-methyl ethyl ester analog (CAS 24248-21-3), the 5-cyclopropyl ethyl ester analog (CAS 1020569-65-6), and the free carboxylic acid hydrolysis product (CAS 774605-58-2). This evidence guide evaluates quantifiable differentiation across ester reactivity, steric parameters, commercial purity specifications, and SAR-derived pharmacological positioning.

Why 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate Esters Cannot Be Interchanged Without Quantitative Evaluation


Within the 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate chemotype, substitutions at the 4-position ester (methyl vs. ethyl vs. free acid) and the 5-position alkyl group (methyl vs. isopropyl vs. cyclopropyl) produce measurably divergent physicochemical properties, synthetic reactivity, and pharmacological activity that preclude generic interchange [1]. Published SAR from the Abbott GHS-R antagonist program demonstrates that the 5-position substituent alone modulates ghrelin receptor binding affinity: the 5-ethyl carboxamide analog (CHEMBL363896) displays an IC₅₀ of 147 nM for [¹²⁵I]ghrelin displacement from cloned human GHS-R expressed in CHO-K cells, while bulkier 5-substituted congeners exhibit altered potency [2]. In the FXR agonist series, the 5-isopropyl group is a critical pharmacophoric element of GW4064 (EC₅₀ = 65 nM at FXR), and SAR studies by Bass et al. (2009) demonstrate that 5-substituent modification directly alters FXR agonistic potency and efficacy [3]. The ester moiety further dictates hydrolytic stability, lipophilicity (estimated cLogP difference of approximately 0.5–0.6 log units between methyl and ethyl esters), and amenability to subsequent synthetic transformations such as LiAlH₄/DIBAL-H reduction to the primary alcohol, saponification to the carboxylic acid, or direct aminolysis to carboxamides. Consequently, selecting the methyl ester (CAS 278597-28-7) or 5-methyl ethyl ester (CAS 24248-21-3) as a presumed 'equivalent' without accounting for these quantifiable differences risks synthetic incompatibility, altered pharmacological activity, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS 774605-35-5) vs. Closest Structural Analogs


Ester Steric and Lipophilicity Differentiation: Ethyl Ester (CAS 774605-35-5) vs. Methyl Ester (CAS 278597-28-7)

Ethyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (MW 328.19, C₁₅H₁₅Cl₂NO₃) differentiates from its direct methyl ester analog (CAS 278597-28-7, MW 314.17, C₁₄H₁₃Cl₂NO₃) through quantifiably greater steric bulk at the ester position (ethoxy vs. methoxy) and increased lipophilicity. The ethyl ester contributes an additional methylene unit, resulting in an estimated cLogP increase of approximately 0.5–0.6 log units versus the methyl ester [1]. This difference in lipophilicity directly impacts aqueous solubility and membrane permeability in cellular assay contexts, as well as extraction and chromatographic behavior during purification. The enhanced steric hindrance around the ester carbonyl slows both base-catalyzed saponification (to the free acid, CAS 774605-58-2) and direct aminolysis rates, providing a wider process window for selective transformations where the ester must remain intact . The methyl ester is the documented intermediate in the published GW4064 synthesis [2]; the ethyl ester offers an alternative with distinct solubility and reactivity profiles for divergent synthetic pathways.

Physicochemical profiling Synthetic intermediate optimization Ester hydrolysis kinetics

5-Position Substituent Pharmacological Differentiation: 5-Isopropyl (Target) vs. 5-Methyl Analog (CAS 24248-21-3)

Published SAR from two independent pharmacological series demonstrates that the 5-isopropyl substituent on the isoxazole ring confers functionally meaningful activity differentiation vs. the 5-methyl analog. In the FXR agonist series, Bass et al. (2009) reported that 5-isopropyl-substituted isoxazole analogs exhibit full FXR agonistic activity, with GW4064 (bearing the 5-isopropyl-3-(2,6-dichlorophenyl)isoxazole core) achieving an EC₅₀ of 65 nM in CV1 cell-based FXR transactivation assays [1]. The 5-ethyl and 5-isopropyl derivatives were specifically noted to retain full agonistic activity, whereas smaller or larger 5-alkyl substituents produced variable efficacy profiles . In the parallel GHS-R antagonist chemotype, BindingDB data for the 5-ethyl carboxamide analog (CHEMBL363896) show IC₅₀ = 147 nM for [¹²⁵I]ghrelin displacement and IC₅₀ = 319 nM in a functional FLIPR Ca²⁺ assay, demonstrating that the 5-alkyl chain length directly influences receptor binding and functional antagonism [2]. While direct quantitative comparison for the ethyl ester target compound vs. the 5-methyl analog (CAS 24248-21-3) is not available from a single head-to-head study, the class-level SAR trajectory indicates that the 5-isopropyl group provides a specific pharmacophoric balance between steric occupancy and conformational flexibility that is distinct from the 5-methyl, 5-ethyl, or 5-cyclopropyl congeners.

FXR agonism Structure-activity relationship GHS-R antagonism Nuclear receptor pharmacology

Commercial Purity Specification Differentiation: 98% (CAS 774605-35-5) vs. 95% (Typical Analog Specifications)

Commercially available ethyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS 774605-35-5) is supplied at a documented purity specification of NLT (Not Less Than) 98% by MolCore (ISO-certified) and 98% by Leyan . In contrast, the methyl ester analog (CAS 278597-28-7) and the 5-cyclopropyl ethyl ester (CAS 1020569-65-6) are typically offered at 95% minimum purity by multiple suppliers . The 5-methyl ethyl ester analog (CAS 24248-21-3) is also standardly supplied at 95% . This 3-percentage-point purity differential (98% vs. 95%) represents a meaningful reduction in total impurity burden from ≤5% to ≤2%, corresponding to a 2.5-fold decrease in potentially confounding impurities. For applications in quantitative pharmacology (dose-response curves, IC₅₀/EC₅₀ determinations), analytical method development (reference standard qualification), or multi-step synthesis where impurity carry-through can compromise yield and purity of downstream products, this differential has practical procurement significance. Additionally, MolCore's ISO certification provides documented quality system compliance, which is not universally claimed by suppliers of the comparator analogs.

Chemical procurement Purity specification Quality control Research chemical sourcing

Synthetic Versatility as a Divergent Intermediate: Ethyl Ester as a Multi-Functional Hub vs. the Free Carboxylic Acid (CAS 774605-58-2)

Ethyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate occupies a uniquely versatile position in the synthetic pathway to GW4064-class FXR agonists and GHS-R antagonists. The ethyl ester can be directly converted to three distinct productive intermediates without requiring protection/deprotection sequences: (i) DIBAL-H or LiAlH₄ reduction to the primary alcohol (CAS 278597-30-1), the key intermediate for Mitsunobu coupling with phenols to install the stilbene tail of GW4064 [1]; (ii) saponification (LiOH or KOH) to the free carboxylic acid (CAS 774605-58-2) for subsequent amide coupling to generate carboxamide-based GHS-R antagonists [2]; and (iii) direct aminolysis to form amides without going through the acid intermediate. In contrast, the free carboxylic acid (CAS 774605-58-2) requires activation (e.g., CDI, HATU, or conversion to acid chloride) for amide bond formation and cannot be directly reduced to the alcohol without re-esterification. The methyl ester (CAS 278597-28-7) shares this versatility but with different reactivity kinetics due to reduced steric hindrance. The ethyl ester thus represents a strategic procurement choice that balances reactivity with selectivity, particularly when orthogonal ester deprotection or controlled reduction is required in complex substrate environments.

Building block chemistry Divergent synthesis FXR agonist SAR Medicinal chemistry

Dual-Mechanism Pharmacological Positioning: FXR Agonism and GHS-R Antagonism from a Single Scaffold

The 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate scaffold is one of a limited number of chemotypes documented to yield potent ligands for two therapeutically relevant but mechanistically distinct receptor families through divergent derivatization of the 4-position carboxylate. In the FXR agonist direction, the 4-position elaborated as a 4-methoxystilbene ether yields GW4064 (EC₅₀ = 65 nM at FXR, no activity at other nuclear receptors up to 1 μM) [1]. In the GHS-R antagonist direction, conversion to a 4-carboxamide (specifically the 4-diethylamino-phenyl amide) yields compounds with IC₅₀ values as low as 7 nM at human GHS-R for optimized 5-substituted analogs [2]. This is mechanistically distinct from comparator isoxazole carboxylates such as the 5-cyclopropyl ethyl ester (CAS 1020569-65-6), which has been primarily positioned in the agrochemical fungicide patent literature rather than the human nuclear receptor or GPCR pharmacology space [3]. For a procurement decision, the 5-isopropyl substitution pattern provides access to both the FXR and GHS-R pharmacological spaces via simple 4-position functional group interconversion, whereas the 5-cyclopropyl and 5-methyl analogs are predominantly associated with only one or neither of these therapeutic target classes.

Polypharmacology FXR agonism GHS-R antagonism Nuclear receptor GPCR

Physicochemical Parameter Differentiation: Molecular Weight and Calculated Properties Across the Isoxazole Ester Series

Ethyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate occupies a distinct region of physicochemical property space relative to its closest analogs [1]. With a molecular weight of 328.19 g/mol, 2 hydrogen bond acceptors (isoxazole N and ester carbonyl O), and no hydrogen bond donors, the compound falls within the 'lead-like' property window (MW ≤ 350) defined by the Astex rule-of-three for fragment and lead optimization [2]. The 5-cyclopropyl ethyl ester analog (CAS 1020569-65-6, MW 326.17) is marginally lighter, while the methyl ester (CAS 278597-28-7, MW 314.17) is 14 Da lighter. The free carboxylic acid (CAS 774605-58-2, MW 300.14) lies below 300 Da but introduces a hydrogen bond donor that alters permeability and protein binding characteristics. The target compound's molecular weight (328.19) and calculated lipophilicity place it closer to the center of the 'lead-like' sweet spot than the methyl ester (lighter) or the free acid (lower MW but added HBD), making it a favorable scaffold for fragment growth strategies where initial lead-like properties must be maintained during optimization.

Drug-likeness Lead-likeness Physicochemical property window Fragment-based drug discovery

Procurement-Optimized Application Scenarios for Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS 774605-35-5)


GW4064-Class FXR Agonist Lead Optimization and Analog Synthesis

Researchers pursuing novel FXR agonists based on the GW4064 chemotype should procure the ethyl ester (CAS 774605-35-5) rather than the methyl ester (CAS 278597-28-7) when the synthetic plan involves DIBAL-H reduction to the 4-hydroxymethyl intermediate (CAS 278597-30-1) followed by Mitsunobu coupling. The ethyl ester's 98% purity specification (vs. 95% for the methyl ester from most vendors) reduces byproduct formation during the reduction step, and the differential steric environment provides a wider process window for selective ester reduction in the presence of other reducible functionalities . The documented GW4064 synthesis pathway establishes this transformation precedence [1].

GHS-R Antagonist SAR Exploration via Direct 4-Carboxamide Derivatization

For medicinal chemistry programs exploring ghrelin receptor (GHS-R) antagonists based on the isoxazole carboxamide scaffold validated by Abbott Laboratories, the ethyl ester enables direct aminolysis to diverse carboxamides without requiring prior saponification to the free acid. The documented 5-ethyl carboxamide analog (CHEMBL363896, IC₅₀ = 147 nM at human GHS-R) serves as a benchmark for SAR exploration, and the 5-isopropyl substitution of the target compound provides a specific steric and lipophilic parameter set for probing the receptor's 5-position binding pocket [2]. The ethyl ester's commercial availability at 98% purity ensures that impurity-derived artifacts do not confound dose-response determinations.

Multi-Step Divergent Synthesis Requiring Orthogonal Ester Reactivity

In complex synthetic sequences where multiple ester groups must be differentiated, the ethyl ester offers intermediate reactivity between the more labile methyl ester and the less reactive isopropyl or tert-butyl esters. The target compound can be selectively hydrolyzed in the presence of tert-butyl esters using LiOH in aqueous THF, or selectively reduced with DIBAL-H at low temperature while leaving methyl esters intact under controlled conditions. This orthogonal reactivity profile, combined with the compound's HBD = 0 property window (suitable for reactions requiring anhydrous or non-protic conditions), makes it the preferred procurement choice over the free carboxylic acid (CAS 774605-58-2) or methyl ester for multi-step divergent library synthesis [3].

Reference Standard for Analytical Method Development in FXR Agonist Quality Control

Given that the methyl ester (CAS 278597-28-7) is the penultimate intermediate in the published GW4064 synthesis, analytical laboratories developing HPLC, UPLC-MS, or GC methods for monitoring GW4064 and its synthetic intermediates can utilize the ethyl ester as a structurally distinct but chromatographically related system suitability standard. The ethyl ester's different retention time (due to increased lipophilicity vs. the methyl ester) provides a useful internal reference for method resolution verification. The MolCore-supplied material at NLT 98% purity with ISO certification provides the documented quality level appropriate for reference standard qualification .

Quote Request

Request a Quote for Ethyl 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.